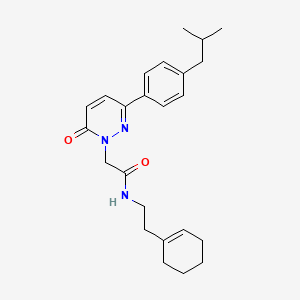

![molecular formula C16H22ClN3O3S B2703221 (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide CAS No. 1119371-07-1](/img/structure/B2703221.png)

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

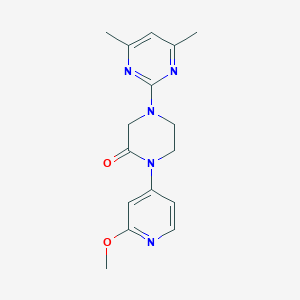

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide, commonly known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays an important role in the regulation of gene expression, protein degradation, and cell motility. ACY-1215 has shown promising results in preclinical studies as a potential treatment for various cancers, neurodegenerative diseases, and autoimmune disorders.

Scientific Research Applications

Biosynthetic Pathways in Fungi : This compound is related to epipolythiodioxopiperazines (ETPs), a class of fungal secondary metabolites derived from diketopiperazines. Research on the biosynthesis of acetylaranotin, a structural subgroup of ETPs, in Aspergillus terreus provides insights into the production and engineering of such compounds (Guo et al., 2013).

Synthesis and Biological Screening : Research includes the synthesis of derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and their biological potential. These studies are crucial for understanding the compound's interactions and potential applications in medicine (Aziz‐ur‐Rehman et al., 2014).

Degradation Studies in Water Treatment : Studies on the degradation of atrazine and its products with ozone and OH radicals provide predictive tools for drinking water treatment. This research is vital for environmental safety and public health (Acero et al., 2000).

Potential Anticancer Properties : Research on Annona muricata leaves shows the induction of cell cycle arrest and apoptosis in colon cancer cells. These findings provide a scientific basis for the use of such compounds in cancer treatment, although further in vivo studies are required (Moghadamtousi et al., 2014).

Corrosion Inhibition Studies : Theoretical studies on the inhibition efficiencies of certain compounds, including derivatives of this compound, as corrosion inhibitors for copper in nitric acid media. Such research is important in materials science and engineering (Zarrouk et al., 2014).

Chemical Synthesis and Characterization : Research focuses on the synthesis and characterization of derivatives of this compound for various applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities (Küçükgüzel et al., 2013).

properties

IUPAC Name |

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3S/c1-14(21)20-11-9-19(10-12-20)8-7-18-24(22,23)13-6-15-2-4-16(17)5-3-15/h2-6,13,18H,7-12H2,1H3/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGVOPNEYXYCC-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

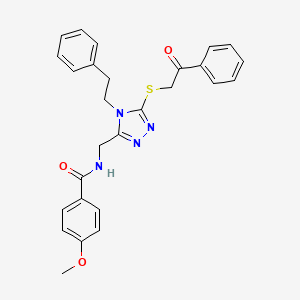

![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)

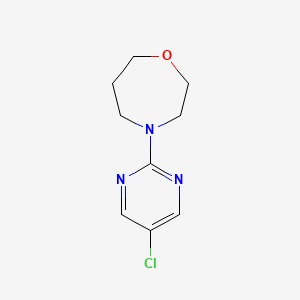

![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)

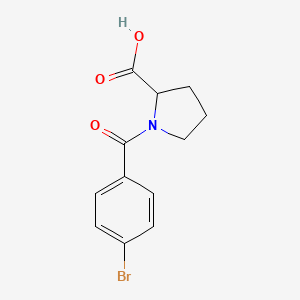

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2703148.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2703151.png)